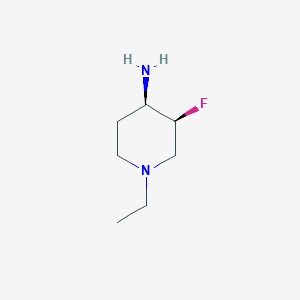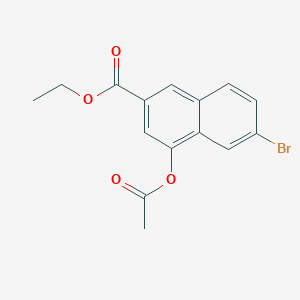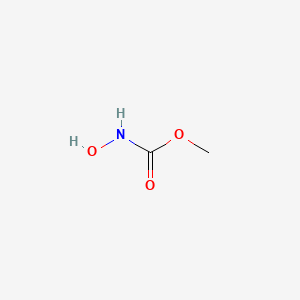
Methyl hydroxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hydroxycarbamate can be synthesized through the reaction of methanol with carbamic acid. The reaction typically involves the use of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Methanol→Methyl carbamate+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid, hydroxy-, methyl ester often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common methods include the use of solid acid catalysts and continuous flow reactors to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl hydroxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and methanol.
Reduction: It can be reduced to form methylamine and methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Reduction: Methylamine and methanol.
Substitution: Depends on the nucleophile used, but generally results in the replacement of the carbamate group.
Scientific Research Applications
Methyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, hydroxy-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve stimulation.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Carbamic acid, hydroxy-, ethyl ester: Similar but with an ethyl group and a hydroxyl group.
Carbamic acid, phenyl ester: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl hydroxycarbamate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Its relatively simple structure makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
584-07-6 |
|---|---|
Molecular Formula |
C2H5NO3 |
Molecular Weight |
91.07 g/mol |
IUPAC Name |
methyl N-hydroxycarbamate |
InChI |
InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4) |
InChI Key |
MTIIEXDARCCRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


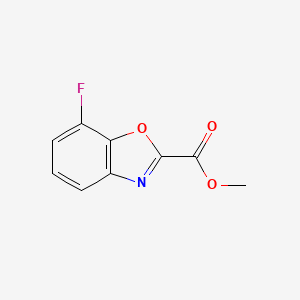
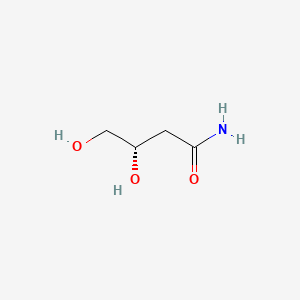
![2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8778897.png)
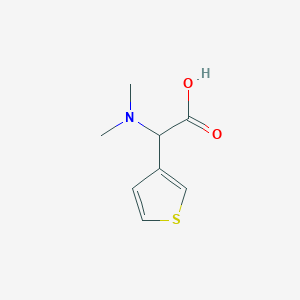
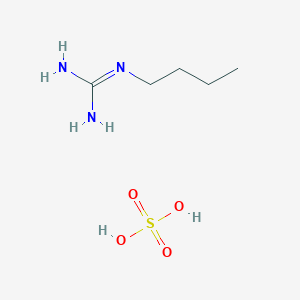
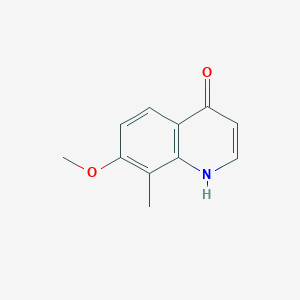
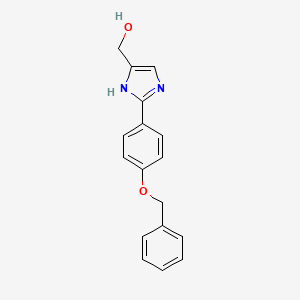
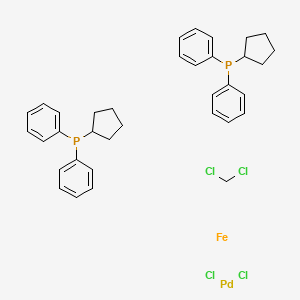
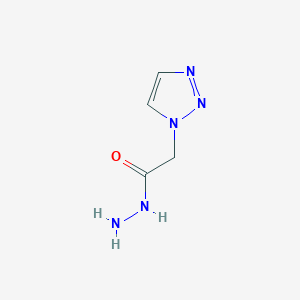
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
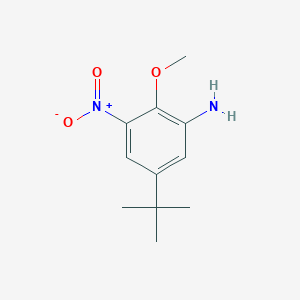
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)
